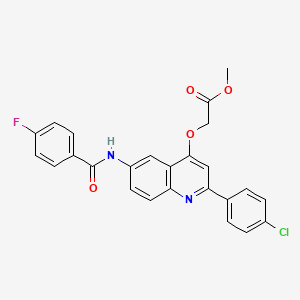![molecular formula C12H12N2O B2728934 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine CAS No. 793670-95-8](/img/structure/B2728934.png)
2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Methods and Derivatives
Efficient Synthesis Techniques : Pyrano[3,2-f]quinoline derivatives, including 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine, can be efficiently synthesized using methods like the Aza-Diels-Alder reaction. These methods feature mild reaction conditions and produce high yields, simplifying the synthesis process (Majumdar et al., 2011).
Photovoltaic Properties : Certain derivatives of this compound demonstrate photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their electrical and photovoltaic characteristics have been explored, showing potential for application in photodiodes (Zeyada et al., 2016).
Catalysis in Chemical Reactions : This compound has been used in reactions catalyzed by molecular iodine, leading to the formation of polysubstituted derivatives. This demonstrates its utility in facilitating diverse chemical reactions (Majumdar et al., 2013).
Potential Biomedical Applications
Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, which can be derived from this compound, have been synthesized and evaluated for their antitubercular properties. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Apoptosis Induction in Cancer Cells : Related compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have been found to be potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against a variety of human solid tumors (Zhang et al., 2008).
Catalytic and Synthetic Applications
Facilitating Complex Chemical Syntheses : The compound is involved in facilitating complex chemical syntheses, such as in the creation of various heterocyclic compounds. It serves as a key intermediate in reactions that yield bioactive molecules (Insuasty et al., 2017).
Role in Hetero-Diels-Alder Reactions : In the presence of catalysts like scandium triflate, this compound participates in hetero-Diels-Alder reactions, leading to the production of pyrano- and furo[3,2-c]quinolines with high yields (Yadav et al., 2002).
特性
IUPAC Name |
2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVYUVBTCYPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=C(C=C2)N=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2728851.png)

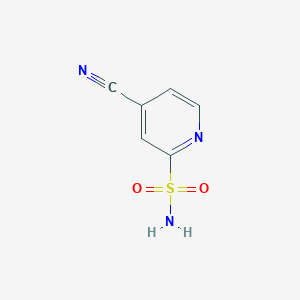
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
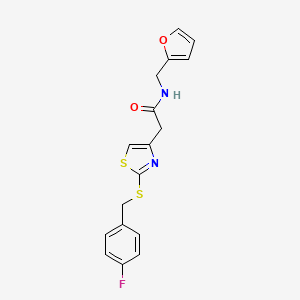
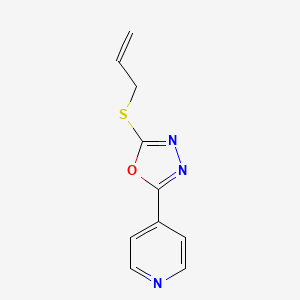
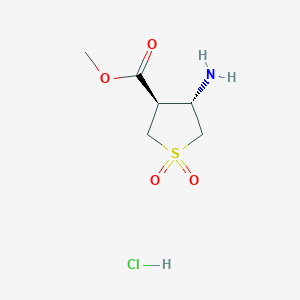

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)
